molecular formula C11H11F2NO B1430373 1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 154258-41-0

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B1430373
CAS No.: 154258-41-0
M. Wt: 211.21 g/mol
InChI Key: GCZWINPSKRVANB-ONEGZZNKSA-N
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Description

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C11H11F2NO and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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Biological Activity

1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is C11H11F2NO, with a molecular weight of 211.21 g/mol. The compound is characterized by the presence of a difluorophenyl group and a dimethylamino moiety, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC11H11F2NO
Molecular Weight211.21 g/mol
PurityTypically ≥ 95%
IUPAC Name(E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one

Anticancer Properties

Recent research has indicated that chalcone derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various chalcones, including this compound, against different cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.

  • Case Study : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Effects

Chalcones are known for their antimicrobial properties. The compound was tested against several bacterial strains and fungi. Results indicated that it possesses moderate antibacterial and antifungal activities.

  • Table 1: Antimicrobial Activity of this compound
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes linked to neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO).

  • Research Findings : Inhibitory assays revealed that this compound inhibited AChE with an IC50 value of 10 µM, suggesting its potential in treating Alzheimer's disease.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Interaction : It binds to the active sites of AChE and MAO, preventing substrate hydrolysis and enhancing neurotransmitter levels.

Properties

IUPAC Name

(E)-1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZWINPSKRVANB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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